![molecular formula C13H28O6Si B14616565 Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane CAS No. 58378-75-9](/img/structure/B14616565.png)
Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane is an organosilicon compound with the molecular formula C12H26O6Si. This compound is known for its unique structure, which includes an oxirane (epoxide) ring and a silane group. It is widely used in various industrial and scientific applications due to its reactivity and ability to form strong bonds with different substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with ethanol under acidic or basic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Glycidoxypropyltrimethoxysilane} + \text{Ethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as distillation and purification to obtain a high-purity product. The use of catalysts and optimized reaction conditions helps in achieving high yields and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Silanols, heat, and catalysts.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and biochips.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their properties.
Wirkmechanismus
The mechanism of action of Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane involves the formation of strong covalent bonds with various substrates. The oxirane ring opens up to react with nucleophiles, while the silane group undergoes hydrolysis and condensation to form siloxane bonds. These reactions result in the formation of stable and durable materials with enhanced properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy{3-(oxiran-2-ylmethoxy)propyl}silane
- Trimethoxysilane
- 3-Glycidoxypropyltrimethoxysilane
Uniqueness
Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its combination of an oxirane ring and a triethoxysilane group. This structure provides it with distinct reactivity and versatility in various applications. Compared to similar compounds, it offers improved adhesion properties and the ability to form more stable and durable materials.
Eigenschaften
CAS-Nummer |
58378-75-9 |
|---|---|
Molekularformel |
C13H28O6Si |
Molekulargewicht |
308.44 g/mol |
IUPAC-Name |
triethoxy-[2-methoxy-3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C13H28O6Si/c1-5-17-20(18-6-2,19-7-3)11-13(14-4)9-15-8-12-10-16-12/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
VTMLQAHPGDEAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC(COCC1CO1)OC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


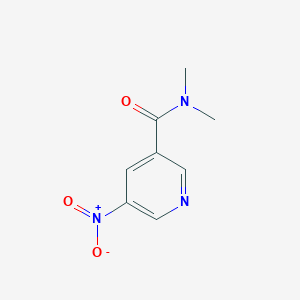
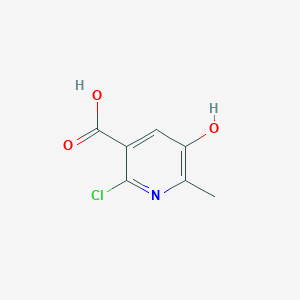

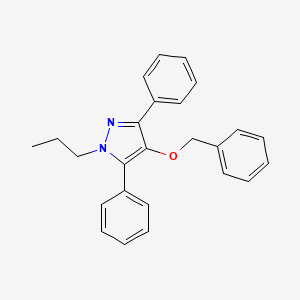

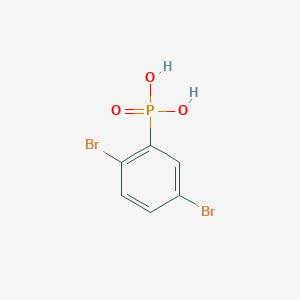
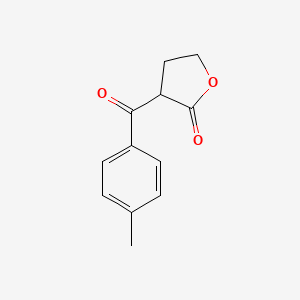
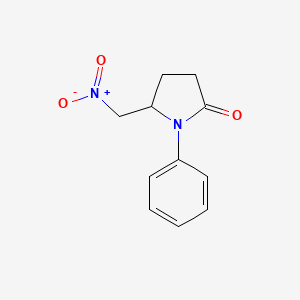
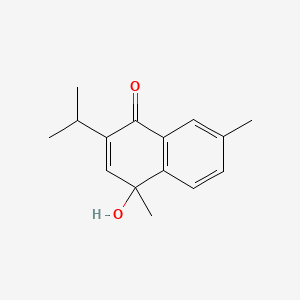

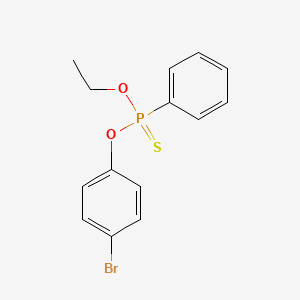
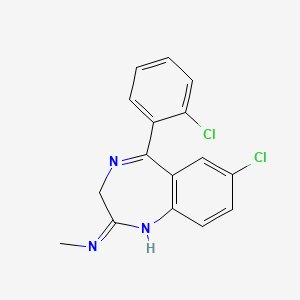
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
